molecular formula C12H13NO3 B2580728 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione CAS No. 634902-32-2

1-(4-Methoxybenzyl)pyrrolidine-2,4-dione

Cat. No. B2580728
CAS RN: 634902-32-2
M. Wt: 219.24
InChI Key: DMGFIDULBDJTJF-UHFFFAOYSA-N
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Description

“1-(4-Methoxybenzyl)pyrrolidine-2,4-dione” is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 . The IUPAC name for this compound is 1-(4-methoxybenzyl)-2,4-pyrrolidinedione .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(4-Methoxybenzyl)pyrrolidine-2,4-dione”, can be achieved through various synthetic strategies . One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxybenzyl)pyrrolidine-2,4-dione” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by sp3-hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

1-(4-Methoxybenzyl)pyrrolidine-2,4-dione serves as a versatile scaffold in drug discovery. Researchers explore its potential as a building block for novel pharmaceutical compounds. Its unique structure can be modified to create derivatives with specific biological activities. For instance, modifications at the pyrrolidine ring or the benzyl group may enhance binding affinity to target proteins or improve pharmacokinetic properties .

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes involved in processes such as pH regulation, ion transport, and bicarbonate production. Some CA isoenzymes are implicated in diseases like glaucoma, epilepsy, and cancer. Researchers have evaluated 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione derivatives for their inhibitory activity against specific CA isoenzymes. These compounds may serve as potential leads for developing CA-targeted therapies .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-11-4-2-9(3-5-11)7-13-8-10(14)6-12(13)15/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGFIDULBDJTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)pyrrolidine-2,4-dione

CAS RN

634902-32-2
Record name 1-(4-methoxybenzyl)pyrrolidine-2,4-dione
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